molecular formula C15H15NO6 B5587841 methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate

methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate

Cat. No. B5587841
M. Wt: 305.28 g/mol
InChI Key: JRQXYLHJFNQJQN-LZYBPNLTSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate" involves multi-step chemical processes, including condensation reactions, and photophysical property investigations in various solvents. These processes often employ starting materials such as methyl 4-bromobenzoate and iso-vanilline, using catalysts and condensing agents to achieve high yields under optimized conditions (Lou Hong-xiang, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods. These analyses reveal details about the molecular geometry, electrostatic potential, and vibrational frequencies, providing insights into the structure's stability and behavior in different phases (B. Koşar et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include photoreactions, thermolysis, and Curtius rearrangement, leading to novel structures and functionalities. These reactions are crucial for understanding the reactivity and potential applications of these compounds. The formation of specific products can be influenced by substituents and reaction conditions, highlighting the compound's versatile chemical behavior (R. Gillespie et al., 1979).

Physical Properties Analysis

The physical properties of compounds in this category, such as luminescence and quantum yields, are significantly influenced by their molecular structure and substituents. These properties are essential for applications in materials science and photophysical research. Studies show that specific groups can enhance luminescence properties, indicating the potential for designing materials with desired photophysical characteristics (Soyeon Kim et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action might involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. This could include investigating its biological activity, optimizing its synthesis, or exploring its reactivity .

properties

IUPAC Name

methyl 5-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-19-14-7-10(8-16-18)3-5-12(14)21-9-11-4-6-13(22-11)15(17)20-2/h3-8,18H,9H2,1-2H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQXYLHJFNQJQN-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate

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